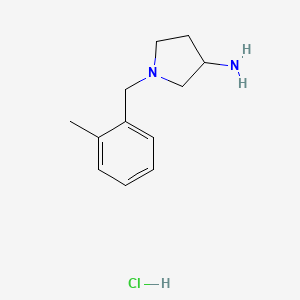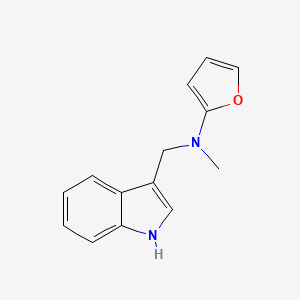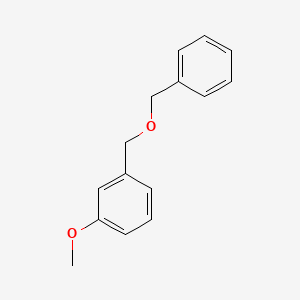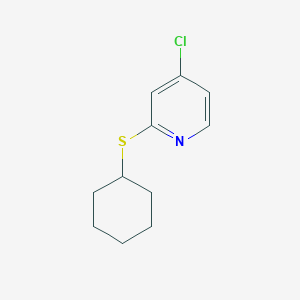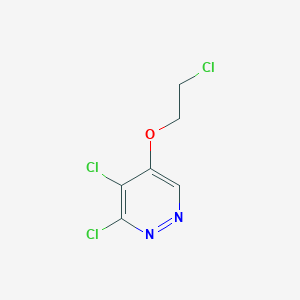
4-Chloro-6,8-difluoro-2,3-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is a quinoline derivative with the molecular formula C11H8ClF2N and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methylation. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures , are crucial to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and automated systems can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6,8-difluoro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as (e.g., amines, thiols) are commonly used.
Oxidation: like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Chloro-6,8-difluoro-2,3-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-6,8-dimethylquinoline
- 4-Chloro-6,8-difluoro-2-methylquinoline
Uniqueness
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8ClF2N |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
4-chloro-6,8-difluoro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-5-6(2)15-11-8(10(5)12)3-7(13)4-9(11)14/h3-4H,1-2H3 |
Clé InChI |
ODZBBKAXJIQTOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=CC(=CC2=C1Cl)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)

![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
